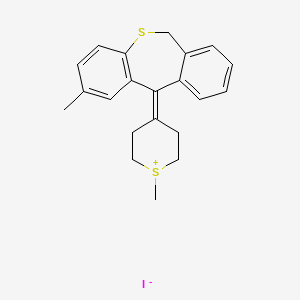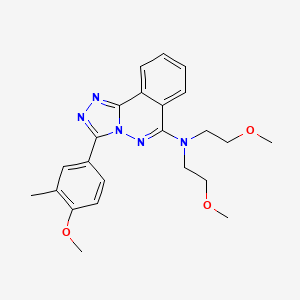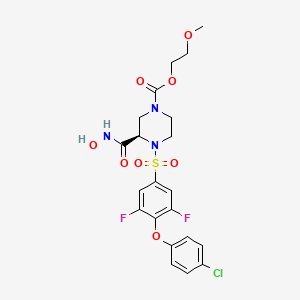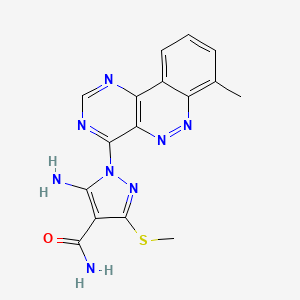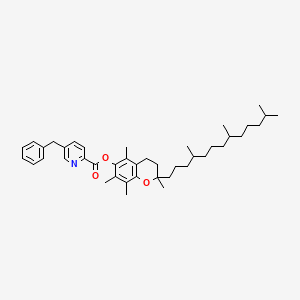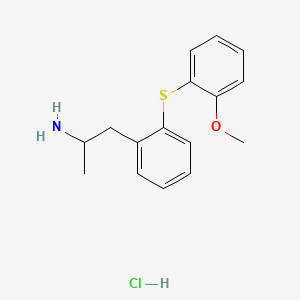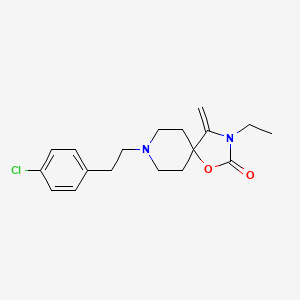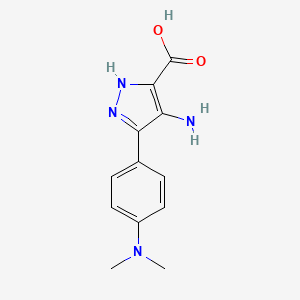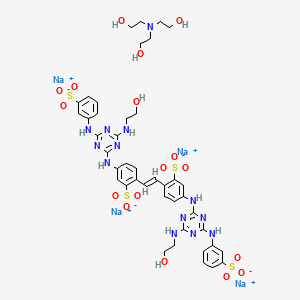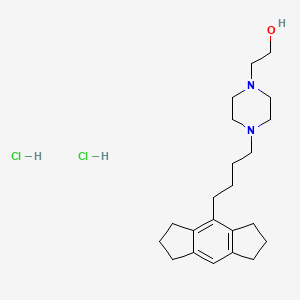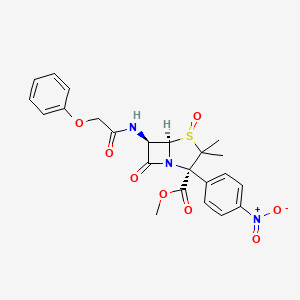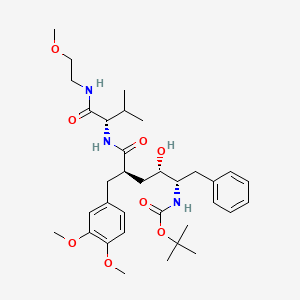
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including alkylation, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as pressure, temperature, and reactant concentrations, is crucial to maximize efficiency and minimize waste. Advanced techniques like chromatography and crystallization may be employed to purify the final product.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone groups may produce secondary alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biomolecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of hydroxyl and ester groups may influence its pharmacokinetic properties, such as absorption and metabolism.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
Similar Compounds
2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different substituents.
Hydroxy- and keto- derivatives: Compounds with similar functional groups but different carbon skeletons.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry. The specific arrangement of atoms and the presence of multiple chiral centers contribute to its distinct chemical and biological properties.
特性
CAS番号 |
178048-31-2 |
|---|---|
分子式 |
C34H51N3O8 |
分子量 |
629.8 g/mol |
IUPAC名 |
tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O8/c1-22(2)30(32(40)35-16-17-42-6)37-31(39)25(18-24-14-15-28(43-7)29(20-24)44-8)21-27(38)26(19-23-12-10-9-11-13-23)36-33(41)45-34(3,4)5/h9-15,20,22,25-27,30,38H,16-19,21H2,1-8H3,(H,35,40)(H,36,41)(H,37,39)/t25-,26+,27+,30+/m1/s1 |
InChIキー |
MHLWASZWQMYTGJ-VEAWFHDZSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
正規SMILES |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


